![molecular formula C22H29N3O B2922279 N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide CAS No. 1049342-08-6](/img/structure/B2922279.png)
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 2-(4-phenylpiperazin-1-yl)ethanamine . Another related compound is ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate .
Synthesis Analysis
While specific synthesis information for “N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide” is not available, a related compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, were synthesized for the treatment of Alzheimer’s disease (AD) . The final compounds were synthesized in the alkylation reaction of the corresponding amines .Molecular Structure Analysis
The molecular structure of the related compound, N-Ethyl-N2-[(4-phenylpiperazin-1-ium-1-yl)acetyl]-D-alaninamide, has a molecular formula of C17H27N4O2 .Physical And Chemical Properties Analysis
The related compound, N-Ethyl-N2-[(4-phenylpiperazin-1-ium-1-yl)acetyl]-D-alaninamide, has a molecular weight of 319.421 Da . It has 6 hydrogen bond acceptors and 2 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Anxiolytic Activity
Compounds with a similar structure have been evaluated for their anxiolytic activity. This suggests that our compound of interest could potentially be used in the design and synthesis of new medications aimed at treating anxiety disorders .
Antioxidant Properties
The phenylpiperazine moiety is known for its antioxidant properties. Therefore, N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide could be evaluated for its ability to scavenge free radicals like DPPH, which is a common assay for measuring antioxidant activity .
Analgesic and Anti-inflammatory Agent
Similar compounds have been synthesized and evaluated for their analgesic and anti-inflammatory properties. This indicates that our compound could also be researched for its potential use in pain relief and inflammation control .
Anticonvulsant Activity
There is evidence that phenylpiperazine derivatives can exhibit anticonvulsant activity. This suggests that N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide might be useful in the development of new treatments for epilepsy or seizure disorders .
Acetylcholinesterase Inhibition
Phenylpiperazine derivatives have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs), which are important in the treatment of Alzheimer’s disease (AD). This implies that our compound could be explored for its efficacy in managing AD symptoms by inhibiting acetylcholinesterase, an enzyme associated with the disease’s progression .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound’s interaction with AChE is characterized by both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission. This can have various downstream effects, particularly in the context of neurodegenerative diseases like Alzheimer’s, where cholinergic deficits are observed .
Result of Action
The result of the compound’s action is an enhancement of cholinergic neurotransmission . This could potentially alleviate symptoms associated with conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Eigenschaften
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-6-19-9-11-20(12-10-19)22(26)23-13-14-24-15-17-25(18-16-24)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQSHHFZNFRFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.